3-(Tert-butoxy)-5-(methylamino)phenol
Description
3-(Tert-butoxy)-5-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group at the 3-position and a methylamino group at the 5-position of the aromatic ring. The tert-butoxy group is a bulky, electron-donating substituent that enhances steric hindrance and may improve stability against oxidation or enzymatic degradation . Such structural motifs are common in pharmaceutical intermediates, particularly in kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras), where steric and electronic properties are critical for target engagement .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(methylamino)-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-8(12-4)5-9(13)7-10/h5-7,12-13H,1-4H3 |
InChI Key |
YJPALIGZJJHEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-5-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method involves the protection of the phenol group followed by selective substitution reactions to introduce the tert-butoxy and methylamino groups. The reaction conditions often include the use of tert-butyl alcohol and methylamine as reagents, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The tert-butoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
3-(Tert-butoxy)-5-(methylamino)phenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Reactivity
- 4-(Methylamino)-m-(methylsulfonyl)phenol and Ortho Derivatives (): These compounds differ in substituent positions and functional groups. In 3-(tert-butoxy)-5-(methylamino)phenol, the tert-butoxy group occupies the meta position relative to the hydroxyl group, while the methylamino group is para to the tert-butoxy. This contrasts with sulfone derivatives (e.g., 4-(methylamino)-m-(methylsulfonyl)phenol), where sulfonyl groups are electron-withdrawing and direct nucleophilic attack to ortho positions under acidic conditions . The tert-butoxy group’s electron-donating nature may instead activate the para position for electrophilic substitution.
- 4-(Trifluoromethyl)phenol (): The trifluoromethyl group is strongly electron-withdrawing, increasing phenol acidity (pKa ~8–9) compared to tert-butoxy-substituted phenols. In this compound, the tert-butoxy group likely reduces acidity (pKa ~10–12) due to its electron-donating effect, while the methylamino group further modulates solubility and hydrogen-bonding capacity.
Steric and Electronic Effects
- tert-Butyl Esters in PROTAC Synthesis (): Compounds like tert-butyl 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)furo[2,3-b]pyridin-5-yl)benzoate highlight the role of tert-butoxy groups in enhancing lipophilicity and metabolic stability. In this compound, the tert-butyl moiety may similarly improve membrane permeability but reduce aqueous solubility compared to smaller substituents (e.g., methoxy).
- The tert-butyl group in the isoxazole ring provides steric shielding, a feature that could stabilize this compound against degradation.
Data Tables
Table 1: Key Properties of this compound and Structural Analogs
Table 2: Reactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
